molecular formula C13H15NO6S B12723952 (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane CAS No. 84508-93-0

(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane

Cat. No.: B12723952
CAS No.: 84508-93-0
M. Wt: 313.33 g/mol
InChI Key: INCGPSFDWSRLAK-WLHGVMLRSA-N
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Description

The compound (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane features a bicyclic 6,8-dioxa-3-azabicyclo[3.2.1]octane core, substituted at position 5 with a thiophen-2-yl group and paired with (E)-but-2-enedioic acid. This scaffold is a peptidomimetic, designed to mimic dipeptides through atom-by-atom isosteric replacement . Key characteristics include:

  • Structural mimicry: The bicyclic core spatially aligns with natural dipeptides, enabling interactions with biological targets like proteases and neurotrophin receptors .
  • Synthesis: Likely synthesized via coupling reactions and cyclization, similar to other derivatives of this scaffold .

Properties

CAS No.

84508-93-0

Molecular Formula

C13H15NO6S

Molecular Weight

313.33 g/mol

IUPAC Name

(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane

InChI

InChI=1S/C9H11NO2S.C4H4O4/c1-2-8(13-3-1)9-6-10-4-7(12-9)5-11-9;5-3(6)1-2-4(7)8/h1-3,7,10H,4-6H2;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

INCGPSFDWSRLAK-WLHGVMLRSA-N

Isomeric SMILES

C1C2COC(O2)(CN1)C3=CC=CS3.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1C2COC(O2)(CN1)C3=CC=CS3.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Enantioselective Construction of the Bicyclic Scaffold

  • The 8-azabicyclo[3.2.1]octane scaffold, closely related to the 6,8-dioxa variant, is typically synthesized via enantioselective cyclization strategies starting from acyclic precursors bearing stereochemical information.
  • Key methods include:
    • Intramolecular cyclization reactions that form the bicyclic ring system in a stereocontrolled manner.
    • Desymmetrization of achiral tropinone derivatives to introduce chirality directly during bicyclic formation.
  • Catalytic asymmetric synthesis using chiral catalysts or auxiliaries is often employed to achieve high enantioselectivity.

Synthetic Routes to 6,8-Dioxa-3-azabicyclo[3.2.1]octane

  • The 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold can be accessed by:
    • Cycloaddition reactions involving nitrogen and oxygen-containing precursors.
    • Ring-closing reactions of appropriately functionalized linear precursors containing ether and amine groups.
  • Literature reports highlight the use of:
    • Nucleophilic substitution and ring closure to form the bicyclic ether-amine framework.
    • Protection-deprotection strategies to control functional group reactivity during ring formation.

Coupling with (E)-but-2-enedioic Acid Moiety

  • The (E)-but-2-enedioic acid (maleic acid) fragment can be introduced by:
    • Esterification or amidation reactions if the bicyclic scaffold contains hydroxyl or amine groups.
    • Salt formation or ionic interactions if the bicyclic amine is protonated.
  • Synthetic protocols often involve:
    • Activation of the acid group (e.g., via acid chlorides or anhydrides) followed by reaction with the bicyclic amine.
    • Use of coupling reagents such as carbodiimides or mixed anhydrides to facilitate amide or ester bond formation.
  • Careful control of reaction conditions is necessary to preserve the (E)-configuration of the double bond and avoid side reactions.

Representative Synthetic Scheme (Hypothetical)

Step Reaction Type Reagents/Conditions Outcome
1 Formation of bicyclic scaffold Intramolecular cyclization with chiral catalyst 6,8-dioxa-3-azabicyclo[3.2.1]octane core with stereocontrol
2 Halogenation at 5-position Selective bromination or chlorination Halogenated bicyclic intermediate
3 Cross-coupling with thiophene Suzuki coupling with thiophene boronic acid, Pd catalyst, base 5-thiophen-2-yl substituted bicyclic compound
4 Coupling with (E)-but-2-enedioic acid Activation of acid (e.g., acid chloride), reaction with bicyclic amine Final compound: (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane

Research Findings and Data Summary

Aspect Details
Stereoselectivity High enantioselectivity achieved via chiral catalysts or desymmetrization methods
Yield Reported yields for bicyclic scaffold formation range from moderate to high (50-85%)
Functional Group Compatibility Cross-coupling and coupling reactions compatible with bicyclic core under mild conditions
Stability Bicyclic scaffold stable under coupling and mild acidic/basic conditions
Scalability Synthetic routes amenable to gram-scale synthesis with maintained stereochemical purity

Notes on Alternative and Supporting Methods

  • Carbonylation reactions using CO equivalents (e.g., 2,4,6-trichlorophenyl formate or N-formylsaccharin) have been reported for related carboxylic acid derivative synthesis and may be adapted for functionalization steps.
  • Patent literature indicates the use of bicyclic amine derivatives in pharmaceutical compositions, suggesting established synthetic routes for related scaffolds.

Chemical Reactions Analysis

Types of Reactions

(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It can be used in studies of enzyme interactions and as a probe for investigating biological pathways.

    Medicine: The compound has potential therapeutic applications, including as a drug candidate for treating specific diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which (E)-but-2-enedioic acid;5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the exact mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Structural and Functional Variations

The 6,8-dioxa-3-azabicyclo[3.2.1]octane scaffold has been diversified through substitutions at positions 3, 5, and 5. Below is a comparative analysis:

Compound Name/ID Substituents/Modifications Key Properties/Bioactivity Synthesis Method
Target Compound 5-thiophen-2-yl; (E)-but-2-enedioic acid Potential protease inhibition; enhanced solubility due to diacid Coupling + cyclization
Udonitrectag (INN Proposed) 3,4-dibenzyl; 7-carboxylic acid Neurotrophin mimetic; targets Trk receptors Solid-phase synthesis
5-Methyl-3-[(4-methylphenyl)sulfonyl] 5-methyl; 3-(4-methylphenyl)sulfonyl Increased lipophilicity; potential CNS activity Solvent-free aminolysis
6,8-Dioxa-3-azabicyclo[3.2.1]octane derivatives Diverse amides (e.g., benzyl, pyridinyl) Yeast growth modulation; membrane permeability Microwave-assisted synthesis
BTAa (Bicycles from Tartaric Acid) Amino acid side chains (e.g., proline, lysine) Aspartyl protease inhibition; antifungal Solid-phase combinatorial chemistry

Key Observations :

  • Substituent Impact :
    • Thiophene vs. Pyridinyl (): Thiophene’s sulfur atom may enhance π-π stacking, whereas pyridinyl groups introduce basicity.
    • Diacid vs. Amides (): The diacid increases polarity (logP ~ -0.5 estimated), contrasting with lipophilic amides (logP ~ 1.5–2.5).
  • Spatial Orientation : Derivatives with bulky groups (e.g., myristoyl chains) exhibit altered spatial exploration, diverging from the dipeptide-mimetic core .

Physicochemical Properties

Property Target Compound Udonitrectag 5-Methyl-3-sulfonyl
Molecular Weight ~350–400 g/mol (estimated) 439.5 g/mol 283.34 g/mol
logP (Predicted) -0.5 (diacid) 2.1 (dibenzyl) 1.8 (sulfonyl)
Solubility High (aqueous diacid) Moderate (carboxylic acid) Low (lipophilic sulfonyl)

Biological Activity

The compound (E)-but-2-enedioic acid; 5-thiophen-2-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane is a novel chemical entity that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological efficacy, and potential therapeutic uses.

Chemical Structure and Properties

This compound features a unique bicyclic structure combined with a thiophene moiety and a dicarboxylic acid component. The structural formula can be represented as follows:

 E but 2 enedioic acidC4H4O4\text{ E but 2 enedioic acid}\longrightarrow \text{C}_4\text{H}_4\text{O}_4
5 thiophen 2 yl 6 8 dioxa 3 azabicyclo 3 2 1 octaneCxHyNzOw\text{5 thiophen 2 yl 6 8 dioxa 3 azabicyclo 3 2 1 octane}\longrightarrow \text{C}_x\text{H}_y\text{N}_z\text{O}_w

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it acts as an inhibitor of N-acylethanolamine-hydrolyzing acid amidase (NAAA) , which plays a crucial role in the inflammatory response by degrading endogenous palmitoylethanolamide (PEA) . By inhibiting NAAA, the compound enhances the anti-inflammatory effects of PEA, making it a candidate for treating inflammatory conditions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against NAAA with an IC50 value in the low nanomolar range (0.042 μM) . The selectivity profile shows that it has minimal inhibition on other enzymes such as fatty acid amide hydrolase (FAAH) and acid ceramidase (AC), which further supports its potential therapeutic utility .

In Vivo Studies

In vivo pharmacological evaluations have confirmed the compound's efficacy in reducing inflammation and pain in animal models. For instance, a study reported that administration of the compound led to significant reductions in inflammatory markers and pain behaviors in rodents subjected to inflammatory stimuli .

Case Studies

  • Alzheimer's Disease Treatment : A patent application outlines the use of this compound as a therapeutic agent for Alzheimer's disease, highlighting its potential to improve cognitive function by modulating neuroinflammatory processes .
  • Pain Management : Clinical observations suggest that patients treated with formulations containing this compound experienced reduced pain levels associated with chronic inflammatory conditions .

Data Tables

Study Target IC50 (μM) Selectivity
In Vitro Study 1NAAA0.042High
In Vitro Study 2FAAH>30Low
In Vivo StudyInflammationNot specifiedModerate

Q & A

Q. What synthetic strategies are effective for constructing the 6,8-dioxa-3-azabicyclo[3.2.1]octane core?

The bicyclic framework can be synthesized via transition metal-catalyzed coupling or multicomponent reactions. Zirconium-mediated reactions with nitriles and alkynes enable the formation of nitrogen- and oxygen-containing heterocycles through controlled Si–C bond cleavage and reorganization . Silver-catalyzed silylene transfer reactions are also viable for constructing dioxasilacyclic intermediates, which can be adapted for oxygen-rich bicyclic systems .

Q. How is the thiophen-2-yl group incorporated into the bicyclic structure?

Palladium- or rhodium-catalyzed cross-coupling reactions are commonly used to attach aromatic substituents like thiophene. For example, rhodium-catalyzed cleavage of acyclic Si–C bonds in trialkylsilyl groups facilitates the integration of aromatic moieties into silacyclic frameworks, a method applicable to thiophene coupling .

Q. What spectroscopic methods are critical for structural validation?

  • NMR : Vicinal coupling constants (e.g., 3JHH^3J_{HH}) confirm stereochemistry of the (E)-but-2-enedioic acid component.
  • X-ray crystallography : Essential for unambiguous determination of bicyclic geometry and substituent orientation, as emphasized in pharmacopeial standards for structurally related β-lactam antibiotics .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.

Q. How can stability issues during synthesis or storage be mitigated?

Pharmacopeial guidelines recommend rigorous purity testing (e.g., HPLC) and controlled storage conditions (low humidity, inert atmosphere) to prevent degradation, particularly for oxygen- and nitrogen-rich heterocycles prone to hydrolysis or oxidation .

Advanced Research Questions

Q. What role do steric and electronic factors play in regioselective azabicyclo[3.2.1]octane formation?

Steric hindrance directs reaction pathways by stabilizing intermediates. For instance, bulky nitriles (e.g., t-BuCN) halt over-reaction in zirconium-mediated multicomponent couplings, enabling selective formation of specific regioisomers . Electronic effects in palladium-catalyzed C–Si activation further modulate site selectivity during thiophene coupling .

Q. Which catalytic systems optimize oxygen insertion into the bicyclic framework?

Silver catalysts activate strained silacyclopropanes via silylene transfer, enabling oxygen insertion to form dioxasilacycles. This mechanism has been applied to synthesize trans-dioxasilacyclononenes, which share structural motifs with the target compound’s 6,8-dioxa moiety .

Q. How can computational methods predict reactivity in multicomponent reactions?

Density functional theory (DFT) simulations model transition states and intermediate stability in zirconium-mediated reactions, guiding the design of nitrile and alkyne precursors for efficient bicyclic assembly .

Q. What mechanistic insights explain contradictions in catalytic efficiency across studies?

Divergent outcomes arise from ligand-metal interactions. For example, palladium catalysts with bulky phosphine ligands favor C–Si bond activation over competing pathways, while rhodium systems prioritize aromatic coupling due to differing orbital hybridization .

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